![molecular formula C12H19N3O3S B4237787 4-{[(diethylamino)carbonyl]amino}-N-methylbenzenesulfonamide](/img/structure/B4237787.png)
4-{[(diethylamino)carbonyl]amino}-N-methylbenzenesulfonamide
Overview
Description
4-{[(diethylamino)carbonyl]amino}-N-methylbenzenesulfonamide, also known as DABCYL, is a small molecule that has been extensively studied for its use as a fluorescent quencher in various scientific research applications. DABCYL is a widely used tool in the fields of biochemistry, molecular biology, and biophysics due to its ability to efficiently quench the fluorescence of nearby fluorophores.
Mechanism of Action
The mechanism of action of 4-{[(diethylamino)carbonyl]amino}-N-methylbenzenesulfonamide as a quencher involves the transfer of energy from a nearby fluorophore to the 4-{[(diethylamino)carbonyl]amino}-N-methylbenzenesulfonamide molecule. This energy transfer results in the quenching of the fluorescence of the fluorophore. The efficiency of this quenching is dependent on the distance between the 4-{[(diethylamino)carbonyl]amino}-N-methylbenzenesulfonamide molecule and the fluorophore, as well as the spectral overlap between the emission spectrum of the fluorophore and the absorption spectrum of 4-{[(diethylamino)carbonyl]amino}-N-methylbenzenesulfonamide.
Biochemical and Physiological Effects:
4-{[(diethylamino)carbonyl]amino}-N-methylbenzenesulfonamide does not have any known biochemical or physiological effects. It is a small molecule that is not known to interact with any specific proteins or cellular pathways.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-{[(diethylamino)carbonyl]amino}-N-methylbenzenesulfonamide is its ability to efficiently quench the fluorescence of nearby fluorophores. This makes it a useful tool in various scientific research applications, particularly in the design of FRET probes and molecular beacons. Additionally, 4-{[(diethylamino)carbonyl]amino}-N-methylbenzenesulfonamide is relatively easy to synthesize and purify.
One limitation of 4-{[(diethylamino)carbonyl]amino}-N-methylbenzenesulfonamide is its relatively narrow absorption and emission spectra. This can limit its use in certain experimental setups where multiple fluorophores with overlapping spectra are being used. Additionally, 4-{[(diethylamino)carbonyl]amino}-N-methylbenzenesulfonamide can be sensitive to pH changes, which can affect its quenching efficiency.
Future Directions
There are several potential future directions for research involving 4-{[(diethylamino)carbonyl]amino}-N-methylbenzenesulfonamide. One area of interest is the development of new types of FRET probes and molecular beacons that utilize 4-{[(diethylamino)carbonyl]amino}-N-methylbenzenesulfonamide in novel ways. Additionally, there is potential for the use of 4-{[(diethylamino)carbonyl]amino}-N-methylbenzenesulfonamide in the development of new types of biosensors for the detection of specific molecules or pathogens. Finally, further research could be done to investigate the potential use of 4-{[(diethylamino)carbonyl]amino}-N-methylbenzenesulfonamide in medical imaging applications.
Scientific Research Applications
4-{[(diethylamino)carbonyl]amino}-N-methylbenzenesulfonamide is commonly used in scientific research as a fluorescent quencher in various assays. It is often used in the design of fluorescence resonance energy transfer (FRET) probes, which allow for the detection of specific molecular interactions in real-time. 4-{[(diethylamino)carbonyl]amino}-N-methylbenzenesulfonamide is also used in the design of molecular beacons, which are fluorescent probes that can detect specific nucleic acid sequences.
properties
IUPAC Name |
1,1-diethyl-3-[4-(methylsulfamoyl)phenyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S/c1-4-15(5-2)12(16)14-10-6-8-11(9-7-10)19(17,18)13-3/h6-9,13H,4-5H2,1-3H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFAPGHBSYAROM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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